4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline
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Overview
Description
4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline is an organic compound with the molecular formula C16H29NOSi. It is a derivative of aniline, where the aniline ring is substituted with a tert-butyldimethylsilyloxy group at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of the precursor is reacted with TBDMS-Cl in the presence of imidazole to form the tert-butyldimethylsilyl ether.
Substitution Reaction: The protected intermediate is then subjected to a nucleophilic substitution reaction with aniline to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like hydrochloric acid (HCl) or other strong acids can facilitate the removal of the tert-butyldimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions to occur at other positions on the molecule. This selective reactivity is crucial in the synthesis of complex molecules where specific functional groups need to be protected during certain reaction steps.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylaniline: Similar in structure but lacks the tert-butyldimethylsilyloxy group.
tert-Butyldimethylsilyloxyacetaldehyde: Contains the tert-butyldimethylsilyloxy group but differs in the core structure.
Uniqueness
4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline is unique due to the presence of both the aniline ring and the tert-butyldimethylsilyloxy group. This combination provides unique reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C16H29NOSi |
---|---|
Molecular Weight |
279.49 g/mol |
IUPAC Name |
4-[4-[tert-butyl(dimethyl)silyl]oxybutyl]aniline |
InChI |
InChI=1S/C16H29NOSi/c1-16(2,3)19(4,5)18-13-7-6-8-14-9-11-15(17)12-10-14/h9-12H,6-8,13,17H2,1-5H3 |
InChI Key |
XEPCPVRMPZUNQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=C(C=C1)N |
Origin of Product |
United States |
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